5-Bromo-3-phenylisothiazole
CAS No.: 13363-44-5
Cat. No.: VC0173815
Molecular Formula: C9H6BrNS
Molecular Weight: 240.118
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13363-44-5 |
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Molecular Formula | C9H6BrNS |
Molecular Weight | 240.118 |
IUPAC Name | 5-bromo-3-phenyl-1,2-thiazole |
Standard InChI | InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
Standard InChI Key | NDFXHQKYUNLFSH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NSC(=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Bromo-3-phenylisothiazole consists of an isothiazole core with specific substitution patterns. The molecular formula can be represented as C9H6BrNS. The structural arrangement includes:
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A five-membered isothiazole ring with nitrogen and sulfur atoms at positions 1 and 2
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A phenyl group attached at position 3
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A bromine atom at position 5
The bromine substituent significantly affects the electronic distribution within the molecule, potentially enhancing its reactivity in various chemical transformations and biological interactions.
Physical and Chemical Properties
Based on the properties of similar heterocyclic compounds, the following physical and chemical characteristics can be anticipated for 5-Bromo-3-phenylisothiazole:
Property | Expected Value/Characteristic |
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Physical State | Crystalline solid |
Color | Light yellow to white |
Molecular Weight | Approximately 240.12 g/mol |
Solubility | Likely soluble in organic solvents such as ethanol, methanol, and acetone; poorly soluble in water |
Melting Point | Estimated range of 170-195°C |
Stability | Stable under normal laboratory conditions |
Reactivity | Reactive at the brominated position; electrophilic at specific sites of the isothiazole ring |
The bromine atom at position 5 serves as a potential site for various substitution reactions, making this compound valuable as a synthetic intermediate. The phenyl group at position 3 may contribute to specific interactions with biological targets through π-π stacking and hydrophobic interactions.
Synthetic Approaches
Bromination of 3-Phenylisothiazole
Direct bromination of 3-phenylisothiazole using appropriate brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid might yield the desired 5-bromo derivative. The reaction conditions would need to be carefully controlled to ensure selectivity for the 5-position.
Comparison with Related Compounds
The synthesis of 5-Bromo-3-phenylisothiazole may share similarities with methods used for other bromo-substituted heterocycles. For instance, the synthesis of aryl thiazole derivatives described by researchers involves multiple steps, including the formation of intermediates and subsequent cyclization reactions . While thiazoles have a different arrangement of heteroatoms compared to isothiazoles, some synthetic principles may still apply.
The combination of these structural elements creates a distinct electronic and steric profile that may determine the compound's interactions with biological targets.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum of 5-Bromo-3-phenylisothiazole would likely show:
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A singlet corresponding to the proton at position 4 of the isothiazole ring
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A complex set of signals for the phenyl group protons, typically in the range of δ 7.2-7.8 ppm
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The absence of signals for positions 3 and 5, occupied by the phenyl group and bromine respectively
The 13C-NMR spectrum would display signals for all nine carbon atoms, with characteristic chemical shifts for the carbon atoms in the isothiazole ring and the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum would likely feature characteristic absorption bands:
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C=N stretching vibration of the isothiazole ring
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C-S stretching bands
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C=C stretching vibrations from both the isothiazole ring and phenyl group
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C-H stretching and bending modes from the aromatic systems
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C-Br stretching vibration
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peaks corresponding to the molecular weight with characteristic isotopic pattern due to bromine
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Fragment ions resulting from the loss of bromine
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Fragments corresponding to the phenylisothiazole core structure
Comparison with Related Heterocyclic Compounds
Structural Comparison
Compound | Ring Structure | Heteroatom Arrangement | Key Differences |
---|---|---|---|
5-Bromo-3-phenylisothiazole | 5-membered | Adjacent N and S (1,2-positions) | Target compound |
5-Bromo-2-methyl-4-phenyl-1,3-thiazole | 5-membered | N and S separated (1,3-positions) | Different position of heteroatoms; different substitution pattern |
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | 5-membered | N and S separated (1,3-positions) | More complex substitution pattern; contains trifluoromethyl group |
The different arrangement of heteroatoms in these structures significantly affects their electronic properties, reactivity patterns, and potential biological activities.
Comparative Reactivity
The reactivity of 5-Bromo-3-phenylisothiazole would differ from thiazole derivatives in several ways:
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The adjacent nitrogen and sulfur atoms in the isothiazole ring create a unique electronic distribution
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The bromine at position 5 would likely exhibit different reactivity compared to bromine at other positions
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The phenyl substituent at position 3 would influence the electronic properties of the isothiazole ring differently than in thiazole analogues
These differences in reactivity could be exploited in the design of selective synthetic transformations and in developing compounds with specific biological activities.
Research Implications and Future Directions
Synthetic Utility
The presence of a bromine atom at position 5 makes 5-Bromo-3-phenylisothiazole potentially valuable as a synthetic intermediate. The bromine atom could serve as a handle for various transformations, including:
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Cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Metal-halogen exchange reactions
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Nucleophilic substitution reactions
These transformations could lead to a diverse array of 5-substituted-3-phenylisothiazole derivatives with potentially enhanced biological activities.
Analytical Method Development
The unique structural features of 5-Bromo-3-phenylisothiazole could be utilized in developing specific analytical methods for detection and quantification of isothiazole derivatives in various matrices.
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